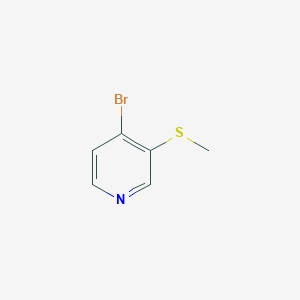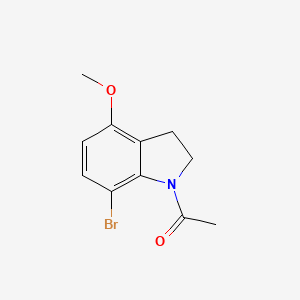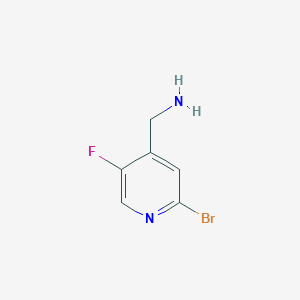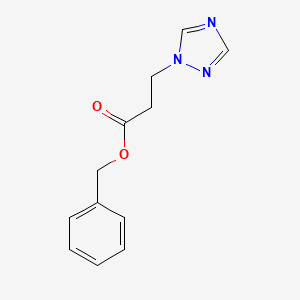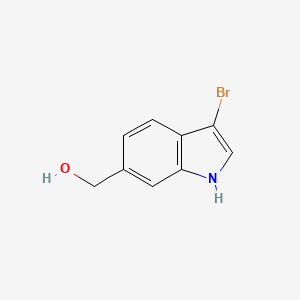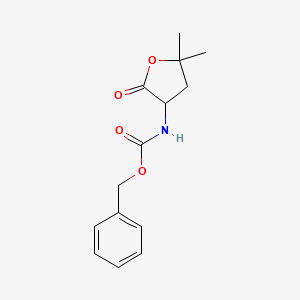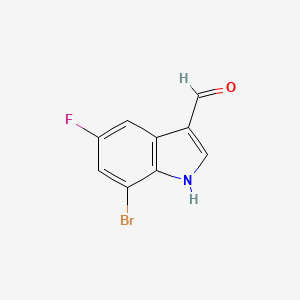
7-溴-5-氟-1H-吲哚-3-甲醛
描述
“7-Bromo-5-fluoro-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C9H5BrFNO . It is a derivative of indole, a heterocyclic aromatic organic compound . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .
Molecular Structure Analysis
The molecular structure of “7-Bromo-5-fluoro-1H-indole-3-carbaldehyde” is characterized by the presence of bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms in its structure . The exact molecular structure would require more specific information or advanced analytical techniques to determine.科学研究应用
分子结构和氢键:
- Ali、Halim和Ng(2005年)对类似分子5-溴-1H-吲哚-3-甲醛-3-甲氧基苯甲酰肼进行了研究,讨论了分子配对和氢键模式,指出了在晶体学中理解分子相互作用和结构-功能关系的相关性(Ali, Halim, & Ng, 2005)。
晶体结构和Hirshfeld表面分析:
- Barakat等人(2017年)对5-溴-1H-吲哚-3-甲醛衍生物的晶体结构进行了详细分析。他们提供了关于分子间相互作用、分子几何优化和基于TD-DFT结果的电子光谱的见解,这对于理解这类化合物的化学行为和潜在应用至关重要(Barakat et al., 2017)。
氟代吡咯合成:
- Surmont等人(2009年)的研究详细介绍了制备各种新的3-氟代吡咯的方法,这在制药和材料科学中具有重要意义。尽管该研究并未直接涉及7-溴-5-氟-1H-吲哚-3-甲醛,但合成方法和对氟化合物的关注对于研究与结构类似化合物的研究人员是相关的(Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009)。
纳米技术和材料科学:
- Xu、Zhu、Han和Bo(2007年)探讨了将多壁碳纳米管(MWCNTs)与类似于7-溴-5-氟-1H-吲哚-3-甲醛的化合物进行功能化的研究。他们的工作强调了这类化合物在修改纳米材料表面方面的潜力,这对于开发具有专门性能的新材料至关重要(Xu, Zhu, Han, & Bo, 2007)。
未来方向
Indole derivatives, including “7-Bromo-5-fluoro-1H-indole-3-carbaldehyde”, have significant potential for further exploration due to their diverse biological activities and their role as precursors for the synthesis of various heterocyclic derivatives . Future research could focus on exploring novel synthesis methods, understanding the specific mechanisms of action, and evaluating the therapeutic potential of these compounds.
作用机制
Target of Action
7-Bromo-5-fluoro-1H-indole-3-carbaldehyde, also known as 1H-Indole-3-carboxaldehyde, 7-bromo-5-fluoro-, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in the treatment of various disorders in the human body .
Biochemical Pathways
7-Bromo-5-fluoro-1H-indole-3-carbaldehyde, like other indole derivatives, is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
7-Bromo-5-fluoro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with several enzymes and proteins, facilitating various biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of covalent bonds, leading to the activation or inhibition of the enzyme’s activity. Additionally, 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are essential for cell proliferation and differentiation. By altering the phosphorylation status of these kinases, 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde can impact cell cycle progression and apoptosis. Furthermore, it affects the expression of genes involved in oxidative stress response, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on signaling pathways and gene expression. Additionally, 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde can induce changes in gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are often dose-dependent, with a threshold beyond which the adverse effects become pronounced. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
7-Bromo-5-fluoro-1H-indole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. Additionally, 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde can modulate the activity of enzymes involved in oxidative stress response, thereby impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its interaction with membrane transporters can affect its uptake and distribution within cells, impacting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins. Understanding the subcellular localization of 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde is essential for elucidating its precise mechanisms of action .
属性
IUPAC Name |
7-bromo-5-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-2-6(11)1-7-5(4-13)3-12-9(7)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGHQWPOHETSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



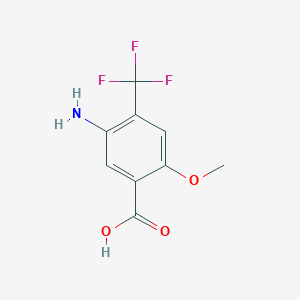

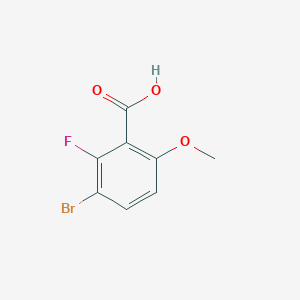

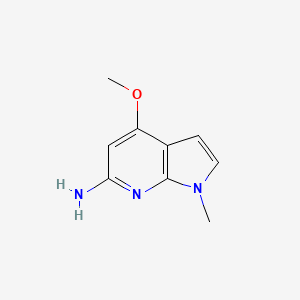

![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
